1-Methylpyrazolidine-3,5-dione
CAS No.: 99170-99-7
Cat. No.: VC8390555
Molecular Formula: C4H6N2O2
Molecular Weight: 114.1 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 99170-99-7 |
---|---|
Molecular Formula | C4H6N2O2 |
Molecular Weight | 114.1 g/mol |
IUPAC Name | 1-methylpyrazolidine-3,5-dione |
Standard InChI | InChI=1S/C4H6N2O2/c1-6-4(8)2-3(7)5-6/h2H2,1H3,(H,5,7) |
Standard InChI Key | JTPISCWESNJUEM-UHFFFAOYSA-N |
SMILES | CN1C(=O)CC(=O)N1 |
Canonical SMILES | CN1C(=O)CC(=O)N1 |
Introduction
Structural and Molecular Characteristics
Core Architecture and Nomenclature
1-Methylpyrazrazolidine-3,5-dione features a pyrazolidine backbone substituted with methyl and ketone groups at positions 1, 3, and 5. The IUPAC name, 1-methylpyrazolidine-3,5-dione, reflects this substitution pattern. Key structural descriptors include:
Property | Value |
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Molecular Formula | |
Molecular Weight | 114.1 g/mol |
SMILES | CN1C(=O)CC(=O)N1 |
InChI Key | JTPISCWESNJUEM-UHFFFAOYSA-N |
PubChem CID | 23326348 |
The planar ring system and electron-withdrawing ketone groups contribute to its polarity, with a calculated topological polar surface area (TPSA) of 58.2 Ų, suggesting moderate solubility in polar solvents.
Comparative Analysis of Pyrazolidine-Dione Derivatives
Pyrazolidine-dione derivatives vary in substituents, influencing their physicochemical and biological profiles. For example:
The methyl group in 1-methylpyrazolidine-3,5-dione enhances lipophilicity compared to unsubstituted analogs, potentially improving membrane permeability in biological systems .
Synthesis and Synthetic Strategies
General Synthetic Pathways
While no explicit protocol for 1-methylpyrazolidine-3,5-dione is documented, its synthesis likely follows established routes for pyrazolidine-diones. A representative approach involves:
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Condensation of Hydrazine Derivatives: Reacting methylhydrazine with diethyl malonate in acetic acid under reflux conditions forms the pyrazolidine ring .
Yields typically range from 67–73% after recrystallization .
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Post-Modification: Alkylation or acylation of preformed pyrazolidine-diones introduces substituents. For instance, propargyl bromide treatment in the presence of cesium carbonate yields N-propargyl derivatives .
Challenges in Optimization
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Regioselectivity: Competing reactions at N1 vs. N2 positions require careful control of stoichiometry and temperature.
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Purification: High polarity complicates crystallization; silica gel chromatography (3:7 ethyl acetate/hexane) is often employed .
Analytical Characterization and Quality Control
Spectroscopic Identification
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IR Spectroscopy: Strong absorptions at 1700–1750 cm⁻¹ (C=O stretching) and 3200–3300 cm⁻¹ (N-H stretching).
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NMR (): Singlets at δ 2.8–3.1 ppm (N-CH₃) and δ 3.5–4.0 ppm (ring CH₂ groups) .
Chromatographic Methods
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HPLC: Reverse-phase C18 column (mobile phase: 60% acetonitrile/40% water) achieves baseline separation with .
Future Directions and Research Gaps
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Synthetic Chemistry: Developing enantioselective routes to access chiral variants for structure-activity relationship (SAR) studies.
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Pharmacology: In vivo evaluation of FXR-mediated effects on cholesterol metabolism and glucose homeostasis.
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Toxicology: Subchronic toxicity profiling in rodent models to establish NOAEL (No Observed Adverse Effect Level).
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